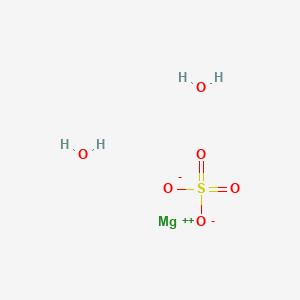

Magnesium sulfate dihydrate

Description

Properties

CAS No. |

17830-05-6 |

|---|---|

Molecular Formula |

H4MgO6S |

Molecular Weight |

156.40 g/mol |

IUPAC Name |

magnesium;sulfate;dihydrate |

InChI |

InChI=1S/Mg.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 |

InChI Key |

QSOMFNQEXNFPNU-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Reaction of Magnesium Oxide with Sulfuric Acid

This is the most common and direct chemical synthesis route.

- Raw Materials : Magnesium oxide (MgO), sulfuric acid (H2SO4), and water.

- Process :

- Magnesium oxide is obtained by thermal decomposition of magnesium hydroxide or magnesium carbonate.

- MgO is reacted with dilute sulfuric acid, typically at elevated temperatures (~60°C), to form magnesium sulfate in solution.

- The reaction is:

$$

\text{MgO (s)} + \text{H}2\text{SO}4 \text{(aq)} \rightarrow \text{MgSO}_4 \text{(aq)}

$$ - The solution is then evaporated and cooled to crystallize magnesium sulfate heptahydrate (MgSO4·7H2O), which can be further processed to obtain the dihydrate form by controlled dehydration.

- Laboratory Method Example :

Preparation from Natural Mineral Kieserite

- Kieserite (MgSO4·H2O) is a natural mineral source.

- It is dissolved in hot water, purified by filtration, and crystallized by cooling.

- The crystallized product is centrifuged, dried, and sieved to obtain magnesium sulfate dihydrate or heptahydrate depending on conditions.

Industrial Sulfuric Acid Method Using Crude Magnesium Sources

- Raw materials such as dolomite, serpentine, or bittern (magnesium-rich brine) are used.

- The process involves neutralization of magnesium oxide or crude magnesium sulfate with sulfuric acid at controlled pH (~5) and temperature (~80°C).

- After reaction and clarification, the solution is cooled to crystallize magnesium sulfate heptahydrate.

- The crystals are separated by centrifugation and dried at 50–55°C.

- The mother liquor is recycled to improve yield.

High-Purity Magnesium Sulfate Preparation (Patent Method)

A patented method focuses on high purity and involves:

- Mixing high-purity MgO with distilled water (mass ratio 1:1) to form a paste.

- Adding dilute sulfuric acid slowly with vigorous stirring until foaming subsides.

- Filtering the solution (Solution A).

- Adjusting pH to 7–8.5 with sulfuric acid and filtering again (Solution B).

- Concentrating Solution B by heating at 160–180°C until density reaches 18–22° Bé.

- Adjusting pH to 5–6, drying the crystals at 40–55°C for 3–4 hours to obtain high-purity this compound.

- Magnesium sulfate crystallizes in various hydrated forms: heptahydrate (7 waters), monohydrate (1 water), and anhydrous.

- The dihydrate form is obtained by controlled dehydration of the heptahydrate, typically by heating or drying at specific temperatures.

- Heating magnesium sulfate heptahydrate releases water molecules as steam, converting it to dihydrate or anhydrous forms depending on temperature and duration.

- Purity is enhanced by recrystallization and pH control during preparation.

- The pH range of 5–8.5 is critical to minimize impurities and optimize crystallization.

- Temperature control during crystallization and drying affects hydration state and crystal quality.

- Recycling mother liquors and acid solutions improves economic and environmental efficiency.

- Use of high-purity starting materials and controlled reaction conditions yields pharmaceutical-grade this compound.

The preparation of this compound involves well-established chemical reactions primarily between magnesium oxide and sulfuric acid, followed by crystallization and purification steps. Industrial methods utilize natural minerals or crude magnesium sources with controlled pH and temperature to optimize yield and purity. Advanced patented methods focus on high-purity products through precise pH adjustment, heating, and drying protocols. Understanding the hydration chemistry and crystallization behavior is essential for producing this compound with desired specifications.

Chemical Reactions Analysis

Types of Reactions: Magnesium sulfate dihydrate undergoes various chemical reactions, including:

Hydration and Dehydration: Heating this compound can drive off the water molecules, forming anhydrous magnesium sulfate.

Double Displacement Reactions: It reacts with sodium hydroxide to form magnesium hydroxide and sodium sulfate.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Sodium Hydroxide: Used in double displacement reactions.

Major Products Formed:

Anhydrous Magnesium Sulfate: Formed by heating this compound.

Magnesium Hydroxide and Sodium Sulfate: Formed in double displacement reactions with sodium hydroxide.

Scientific Research Applications

Medical Applications

1. Treatment of Medical Conditions

Magnesium sulfate dihydrate is widely used in medical settings for various therapeutic purposes:

- Eclampsia and Preeclampsia : It is administered intravenously to prevent seizures in pregnant women with eclampsia. Studies show that magnesium sulfate significantly reduces the risk of progression from pre-eclampsia to eclampsia, making it a critical treatment option in obstetrics .

- Asthma Management : Inhaled magnesium sulfate has been investigated as an adjunct therapy for acute asthma exacerbations. Research indicates that it can improve lung function and reduce hospital admissions when combined with standard treatments .

- Cardiac Arrhythmias : Magnesium sulfate is utilized as an antiarrhythmic agent for conditions such as torsades de pointes. Its efficacy in stabilizing cardiac rhythms has been documented in clinical guidelines .

- Muscle Relaxation and Analgesia : It acts as a muscle relaxant and analgesic during surgical procedures, enhancing patient comfort and reducing the need for additional anesthetics .

| Condition | Application | Route of Administration |

|---|---|---|

| Eclampsia | Seizure prevention | Intravenous |

| Asthma | Bronchodilator | Inhalation/Intravenous |

| Cardiac Arrhythmias | Antiarrhythmic | Intravenous |

| Muscle Relaxation | Anesthetic adjunct | Intravenous/Intramuscular |

Agricultural Applications

2. Soil Amendment

This compound is extensively used in agriculture to correct magnesium deficiencies in soils. It enhances plant growth and improves crop yields by providing essential magnesium, which plays a vital role in photosynthesis and enzyme function .

- Fertilizer Component : It is often included in fertilizers to ensure adequate magnesium levels in crops such as potatoes, tomatoes, and peppers.

Industrial Applications

3. Construction Industry

In the construction sector, this compound is used to produce specialized cements that offer good binding properties and resistance to certain environmental conditions:

- Cement Production : It reacts with magnesium oxide to form cement used in lightweight insulation panels. However, its application is limited due to poor water resistance .

- Testing Aggregate Soundness : Magnesium sulfate is employed in laboratory tests to assess the durability of aggregates against weathering effects .

Food Processing Applications

4. Food Additive

This compound serves multiple roles in the food industry:

- Brewing Salt : It is used as a brewing salt in beer production to enhance flavor profiles.

- Coagulant for Tofu : The compound acts as a coagulant during tofu production, helping achieve the desired texture .

- Nutritional Supplement : It is included in dietary supplements and fortified beverages due to its nutritional benefits .

Case Study 1: Magnesium Sulfate in Eclampsia Management

A study involving 1,000 pregnant women demonstrated that those treated with intravenous magnesium sulfate had significantly lower rates of seizures compared to those receiving alternative treatments. The findings underscored the importance of magnesium sulfate as a first-line treatment for eclampsia .

Case Study 2: Effectiveness in Asthma Treatment

A meta-analysis of 25 trials involving 2,907 patients found that inhaled magnesium sulfate improved lung function metrics during acute asthma attacks. The results highlighted its potential role as an adjunct therapy, particularly for severe cases where conventional treatments were insufficient .

Mechanism of Action

Magnesium sulfate dihydrate exerts its effects through several mechanisms:

Neuromuscular Transmission: It reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction.

Calcium Influx Inhibition: Magnesium inhibits calcium influx through dihydropyridine-sensitive, voltage-dependent channels, leading to relaxation of vascular smooth muscle.

Comparison with Similar Compounds

Comparison with Other Magnesium Sulfate Hydrates

Magnesium sulfate forms multiple hydrates, differing in water content, solubility, and applications.

Magnesium Sulfate Monohydrate (MgSO₄·H₂O)

Magnesium Sulfate Hexahydrate (MgSO₄·6H₂O)

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O, Epsomite)

- Water Content : 7 H₂O molecules .

- Solubility : Highest among hydrates, making it ideal for medical uses (e.g., laxatives, Epsom salts) .

- Structural Analysis : ESR studies confirm the (Cu(H₂O)₆)²⁺ complex in its lattice, with Raman spectra showing unique bands at 989–1145 cm⁻¹ .

Table 1: Comparative Properties of Magnesium Sulfate Hydrates

Comparison with Other Sulfate Dihydrates

Calcium Sulfate Dihydrate (CaSO₄·2H₂O, Gypsum)

- Structure : Forms layered crystals, unlike the granular structure of MgSO₄·2H₂O .

- Thermal Stability : Decomposes at 110–150°C to hemihydrate (CaSO₄·0.5H₂O), whereas MgSO₄·2H₂O dehydrates at higher temperatures .

- Applications : Used in construction (gypsum boards) and soil amendment, contrasting with MgSO₄·2H₂O’s agricultural and medical roles .

Calcium Oxalate Dihydrate (CaC₂O₄·2H₂O)

- Formation : Biogenic origin (e.g., kidney stones) vs. synthetic production of MgSO₄·2H₂O .

- Spectral Data : Raman peaks at 517–1486 cm⁻¹, distinct from MgSO₄·2H₂O’s 226–1720 cm⁻¹ .

Table 2: Sulfate Dihydrates Comparison

Key Research Findings

- Biodegradation : Microbial action on iron oxides produces MgSO₄·2H₂O alongside ferrous sulfates, indicating its role in environmental mineral cycles .

- Toxicity : Magnesium sulfate heptahydrate has established LD50 values, but dihydrate’s toxicity profile is less documented, necessitating cautious handling .

- Industrial Synthesis : MgSO₄·2H₂O production from dolomite achieves 99.2% purity, outperforming natural epsomite (MgSO₄·7H₂O) in controlled settings .

Q & A

Basic Research Questions

Q. How can researchers distinguish magnesium sulfate dihydrate from other hydrates (e.g., heptahydrate or anhydrous forms) in experimental settings?

- Methodological Answer : Use thermogravimetric analysis (TGA) to measure weight loss during controlled heating. MgSO₄·2H₂O loses 2 water molecules at ~150–200°C, while heptahydrate (MgSO₄·7H₂O) loses 7 molecules in distinct stages. X-ray diffraction (XRD) can also differentiate hydrates via unique crystallographic peaks (e.g., α-hemihydrate vs. dihydrate patterns) . Purity can be confirmed using USP/BP/EP standards, which specify appearance (white powder/granules) and MgSO₄ content ≥99% .

Q. What experimental protocols are recommended for synthesizing high-purity this compound?

- Methodological Answer : Start with magnesium sulfate heptahydrate (MgSO₄·7H₂O) and dehydrate it under controlled conditions. Heat at 80°C to remove 5 water molecules, then further dry at 275–300°C to achieve the dihydrate form. Monitor weight constancy to avoid over-dehydration to anhydrous MgSO₄. Use airtight storage to prevent rehydration due to hygroscopicity .

Q. How can the solubility of this compound be accurately measured in aqueous systems?

- Methodological Answer : Conduct solubility experiments in ammonium chloride or sulfate solutions at 298.15–343.15 K. Use the electrolyte NRTL activity coefficient model to predict solubility, validated by gravimetric or titration methods. Ensure ionic strength adjustments to account for competing ions (e.g., Ca²⁺ or NH₄⁺) that may form co-precipitates .

Advanced Research Questions

Q. How can contradictory data on hydration states in magnesium sulfate samples be resolved during characterization?

- Methodological Answer : Combine spectroscopic and diffraction techniques. For example, Raman spectroscopy identifies vibrational modes of water molecules (e.g., peaks at 853–918 cm⁻¹ for dihydrate vs. 613–989 cm⁻¹ for heptahydrate). Pair this with XRD to cross-validate crystal structures. In cases of mixed hydrates, use TGA to quantify stepwise water loss .

Q. What role does this compound play in co-crystallization with organic or inorganic compounds, and how can this be optimized?

- Methodological Answer : In co-crystallization studies, adjust stoichiometric ratios and solvent polarity. For example, in microbial degradation experiments with Aspergillus, MgSO₄·2H₂O may form secondary minerals like magnesium oxalate dihydrate (identified via FTIR peaks at 237–442 cm⁻¹). Optimize pH and temperature to favor dihydrate stability over competing phases .

Q. What advanced spectroscopic methods are suitable for probing the structural dynamics of this compound under extreme conditions?

- Methodological Answer : Use synchrotron-based X-ray absorption spectroscopy (XAS) to study Mg²⁺ coordination changes during dehydration. Mid-infrared (MIR) and visible-near-infrared (VNIR) spectroscopy can track hydration-state transitions in simulated Martian or Europa-like environments (e.g., low-temperature, high-salinity conditions) .

Q. How can this compound be integrated into nutrient media design for plant or microbial studies without inducing ionic interference?

- Methodological Answer : In plant growth experiments, balance Mg²⁺ and SO₄²⁻ concentrations with other ions (e.g., K⁺, Ca²⁺) to avoid antagonistic effects. For microbial cultures, use defined media (e.g., GMEM) with MgSO₄·2H₂O at 400 mg/L, and validate ion availability via inductively coupled plasma mass spectrometry (ICP-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.